molecular formula C15H13N3O3 B2693553 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 851095-30-2

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide

货号: B2693553
CAS 编号: 851095-30-2
分子量: 283.287
InChI 键: QMJZTMHVSISXFO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide (CAS 851095-30-2) is a high-purity chemical compound with a molecular weight of 283.28 g/mol and a molecular formula of C15H13N3O3 . This molecule features a 1,3,4-oxadiazole core, a heterocycle recognized for its diverse biological activities, substituted with a furan-2-yl group and a 3,4-dimethylbenzamide moiety . In scientific research, 1,3,4-oxadiazole derivatives are extensively investigated as valuable building blocks in medicinal chemistry and chemical biology for the synthesis of more complex heterocyclic compounds . Compounds within this class are frequently explored for their potential bioactive properties, including serving as inhibitors for specific enzymatic targets. The mechanism of action for such compounds often involves the interaction of the oxadiazole and furan rings with the active sites of enzymes, potentially blocking their activity . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-5-6-11(8-10(9)2)13(19)16-15-18-17-14(21-15)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJZTMHVSISXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with 3,4-dimethylbenzoyl chloride. The reaction conditions often include the use of ethanol as a solvent and refluxing for several hours to ensure complete cyclization and formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the benzamide moiety.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide has several scientific research applications:

作用机制

The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan and oxadiazole rings play crucial roles in its binding affinity and specificity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Analogues within the 1,3,4-Oxadiazole Class

LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • Structural Differences : Replaces the furan-2-yl group with a 4-methoxyphenylmethyl substituent and introduces a benzyl(methyl)sulfamoyl moiety on the benzamide ring .
  • Synthesis : Purchased from Life Chemicals (ID: F2368-0617), indicating similar commercial availability but distinct synthetic pathways .
ZINC3357267: 4-Chloro-N-[4-[[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]amino]-4-oxobutyl]benzamide
  • Structural Differences : Incorporates a chloro-substituted benzamide and a butyl chain spacer between the oxadiazole and benzamide groups .
  • Implications : The extended linker may alter membrane permeability or metabolic stability compared to LMM11’s direct linkage .

Heterocyclic Analogues: Thiadiazole and Thioxo Derivatives

4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide
  • Structural Differences : Replaces the furan-2-yl group with a thioxo-dihydrooxadiazole ring and introduces a chloro-benzamide .
  • Activity : Synthesized for biological evaluation (details unspecified), highlighting the role of sulfur in heterocyclic bioactivity .
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide Hemihydrate
  • Structural Differences : Substitutes oxadiazole with a thiadiazole ring and adds methoxy groups on both benzamide and phenyl rings .
  • Activity: Known for insecticidal and fungicidal effects, suggesting broader biological applications compared to LMM11’s antifungal specificity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents/Modifications Biological Activity Potency/Concentration Synthesis Method Reference ID
LMM11 1,3,4-Oxadiazole 3,4-Dimethylbenzamide; 5-(furan-2-yl) Antifungal (C. albicans) 100 µg/mL Commercial (LifeChem)
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl; benzyl(methyl)sulfamoyl Antifungal (C. albicans) 50 µg/mL Commercial (LifeChem)
ZINC3357267 1,3,4-Oxadiazole 4-Chlorobenzamide; butyl spacer Unspecified N/A Unspecified
2-Methoxy-N-[5-(2-Methoxyphenyl)-Thiadiazol] 1,3,4-Thiadiazole Dual methoxy groups Insecticidal, Fungicidal Unspecified Literature procedures

Key Research Findings and Implications

  • Substituent Impact : The furan-2-yl group in LMM11 may enhance Trr1 inhibition compared to LMM5’s bulkier 4-methoxyphenylmethyl group, as inferred from their differing effective concentrations .
  • Heterocycle Variation : Thiadiazole derivatives (e.g., ) exhibit diverse bioactivities but lack direct Candida-specific data, underscoring the oxadiazole scaffold’s antifungal specificity.
  • Synthetic Accessibility : Commercial availability of LMM11 and LMM5 contrasts with multi-step syntheses for other derivatives (e.g., ), influencing scalability for clinical use.

生物活性

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N4O2C_{12}H_{12}N_{4}O_{2}. The compound can be characterized by the following structural elements:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
  • Dimethylbenzamide : A benzamide derivative with two methyl groups at the 3 and 4 positions.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving furan derivatives and hydrazines or other nitrogen sources.
  • Amidation : The final step involves the reaction of the oxadiazole with 3,4-dimethylbenzoic acid to form the amide bond.

Antitumor Activity

Research has indicated that compounds containing oxadiazole and furan moieties exhibit promising antitumor activities. For instance:

  • A study demonstrated that similar oxadiazole derivatives showed significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827) with IC50 values ranging from 2.12 to 6.75 μM in 2D assays .
CompoundCell LineIC50 (μM)
This compoundA5496.75
This compoundHCC8275.13

Antimicrobial Activity

Compounds similar to this compound have also shown antimicrobial properties. The presence of the furan and oxadiazole groups enhances interaction with microbial targets. Studies have reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

The mechanisms through which this compound exerts its biological effects may involve:

  • DNA Interaction : Similar compounds have been shown to bind to DNA in the minor groove, potentially disrupting replication and transcription processes .
  • Enzyme Inhibition : The oxadiazole moiety may interact with various enzymes involved in cell proliferation and survival pathways.

Case Studies

A notable study evaluated a series of benzamide derivatives including this compound for their biological activities:

  • Antitumor Efficacy : The study highlighted that compounds with nitro substitutions exhibited enhanced antitumor activity compared to their non-nitro counterparts.
  • Cytotoxicity Profile : Compounds were tested on both cancerous (A549) and normal (MRC-5) cell lines to assess selectivity; results indicated that while some compounds were effective against tumors, they also affected normal cells .

常见问题

Basic: What synthetic methodologies are commonly employed to prepare N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide?

Answer:
The synthesis typically involves a multi-step process:

Oxadiazole Ring Formation : Cyclization of a hydrazide intermediate using dehydrating agents (e.g., POCl₃ or H₂SO₄) under reflux conditions .

Coupling Reactions : The furan-2-yl group is introduced via nucleophilic substitution or amide coupling, often catalyzed by carbodiimides like EDC/HOBt .

Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .
Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and stoichiometric ratios of reagents to minimize side products .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, oxadiazole carbons at ~160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 324.0984) .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and packing interactions (e.g., dihedral angles between oxadiazole and benzamide planes) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .

Advanced: How do structural modifications (e.g., substituent variations) influence biological activity in this compound class?

Answer:
Structure-Activity Relationship (SAR) studies highlight:

  • Furan vs. Thiophene : Replacing furan-2-yl with thiophene-2-yl (e.g., in analog 25 ) reduces antimicrobial activity by ~40%, likely due to altered π-π stacking .
  • Substituent Positioning : 3,4-Dimethylbenzamide enhances lipophilicity (logP +0.5), improving membrane permeability compared to unsubstituted benzamide derivatives .
  • Electron-Withdrawing Groups : Adding a trifluoromethyl group (as in N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide ) increases enzyme inhibition (IC₅₀ = 1.2 µM vs. 8.7 µM for parent compound) .
    Methodology: Comparative bioassays (e.g., MIC for antimicrobials, kinase inhibition assays) paired with computational docking (AutoDock Vina) .

Advanced: How can researchers resolve contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

Answer:
Contradictions often arise from:

  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines. Standardize protocols per NIH guidelines .
  • Compound Stability : Degradation under light/moisture (e.g., oxadiazole ring hydrolysis). Monitor via stability-indicating HPLC and use freshly prepared solutions .
  • Target Specificity : Off-target effects (e.g., COX-2 vs. COX-1 inhibition). Employ selectivity screening panels and siRNA knockdown validation .
    Mitigation : Replicate studies with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Advanced: What strategies optimize reaction yields during large-scale synthesis?

Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12h to 2h) and improve oxadiazole cyclization yields by 25% .
  • Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency (yield >80% vs. 50% without) .
  • Solvent Optimization : Switch from DMF to cyclopentyl methyl ether (CPME) improves recyclability and reduces waste .
  • In-line Analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real-time, reducing batch failures .

Methodological: How to design experiments for assessing metabolic stability in vitro?

Answer:

  • Liver Microsome Assays : Incubate compound (1–10 µM) with rat/human liver microsomes (0.5 mg/mL) in NADPH-regenerating system at 37°C .
  • Sampling Intervals : Collect aliquots at 0, 15, 30, 60 min for LC-MS/MS analysis to calculate half-life (t₁/₂) .
  • CYP Inhibition Screening : Use fluorescent substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic pathways .

Methodological: What computational approaches predict binding modes with biological targets?

Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., EGFR kinase, PDB ID: 1M17) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Lys721 in EGFR) .
  • QSAR Models : Train models with Dragon descriptors (e.g., Moriguchi logP, topological polar surface area) to predict IC₅₀ values .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。